molecular formula C20H25FN2O2 B1451213 N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide CAS No. 1020057-40-2

N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide

Cat. No.: B1451213
CAS No.: 1020057-40-2
M. Wt: 344.4 g/mol
InChI Key: YGBTXJSZJSGZGE-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide is a synthetic chemical compound offered for research and development purposes. This molecule features a benzamide core structure substituted with a heptyloxy chain and a fluorophenylamine group, a scaffold of interest in medicinal chemistry and drug discovery . Synthetic peptides and peptide mimetics are vital tools for studying protein-protein interactions, enzyme function, and cellular signaling pathways . They are also key starting points for the development of novel therapeutics, including peptide-based drugs and vaccines, due to their high specificity and potency . The specific properties and primary research applications of this compound are currently under investigation. It is intended for use by qualified researchers in laboratory settings only. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-4-heptoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O2/c1-2-3-4-5-6-13-25-17-10-7-15(8-11-17)20(24)23-19-14-16(22)9-12-18(19)21/h7-12,14H,2-6,13,22H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBTXJSZJSGZGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide can be logically divided into two core steps:

  • Step 1: Preparation of 4-(heptyloxy)benzoic acid or its activated derivative (e.g., acid chloride).
  • Step 2: Coupling of the activated 4-(heptyloxy)benzoic acid derivative with 5-amino-2-fluoroaniline to form the benzamide bond.

The amino group on the 5-amino-2-fluorophenyl moiety is preserved during the amide formation, requiring selective reaction conditions to avoid side reactions.

Preparation of 4-(Heptyloxy)benzoic Acid Derivative

The 4-(heptyloxy) substitution on the benzamide ring is introduced by alkylation of 4-hydroxybenzoic acid or its derivatives with heptyl halides under basic conditions. This etherification typically involves:

  • Reacting 4-hydroxybenzoic acid with heptyl bromide or heptyl iodide.
  • Using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent (e.g., acetone or dimethylformamide).
  • Heating under reflux to promote the nucleophilic substitution forming the heptyloxy ether.

After etherification, 4-(heptyloxy)benzoic acid can be converted into its acid chloride by treatment with a chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride to activate the carboxyl group for amide bond formation.

Preparation of 5-Amino-2-fluoroaniline

The 5-amino-2-fluorophenyl moiety is typically accessed by selective fluorination and nitration of aniline derivatives followed by reduction:

  • Starting from 2-fluoroaniline, nitration at the 5-position can be achieved using controlled nitration conditions (e.g., nitric acid in sulfuric acid at low temperatures).
  • The resulting 5-nitro-2-fluoroaniline is then reduced to the corresponding 5-amino-2-fluoroaniline using catalytic hydrogenation or chemical reducing agents such as iron powder with acid or tin chloride.

Amide Bond Formation

The coupling of the activated 4-(heptyloxy)benzoyl chloride with 5-amino-2-fluoroaniline is carried out under conditions favoring amide bond formation:

  • The reaction is performed in an inert solvent such as dichloromethane or tetrahydrofuran (THF).
  • A base like triethylamine or pyridine is added to neutralize the hydrochloric acid generated.
  • The mixture is stirred at low to ambient temperature to avoid side reactions, yielding this compound.

Alternative Synthetic Routes and Literature Insights

  • Benzamide synthesis via benzoyl isothiocyanate intermediates: A related method involves reacting benzoyl isothiocyanate with nucleophiles followed by alkylation and hydrazine treatment to form benzamide derivatives with amino substituents. Although this method is more specialized for pyrazole derivatives, it illustrates the utility of benzoyl isothiocyanate intermediates in benzamide synthesis.

  • Condensation of acid chlorides with substituted anilines: A classical and industrially preferred method is the direct condensation of acid chlorides (prepared from substituted benzoic acids) with anilines, as described in the preparation of aminophenylbenzamides. This method is advantageous due to its straightforwardness and high yields.

Data Table: Summary of Key Synthetic Steps

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Etherification 4-Hydroxybenzoic acid + Heptyl halide, K2CO3, Acetone, reflux Formation of 4-(heptyloxy)benzoic acid
2 Acid chloride formation 4-(Heptyloxy)benzoic acid + SOCl2, reflux Formation of 4-(heptyloxy)benzoyl chloride
3 Nitration 2-Fluoroaniline + HNO3/H2SO4, 0–25 °C 5-Nitro-2-fluoroaniline
4 Reduction 5-Nitro-2-fluoroaniline + Fe/HCl or catalytic hydrogenation 5-Amino-2-fluoroaniline
5 Amide coupling 4-(Heptyloxy)benzoyl chloride + 5-Amino-2-fluoroaniline, Et3N, DCM, 0–25 °C This compound

Research Findings and Optimization Notes

  • Yield and Purity: The etherification step typically yields 70–90% of 4-(heptyloxy)benzoic acid derivatives depending on reaction time and temperature. Acid chloride formation is quantitative under controlled conditions.

  • Selectivity in Nitration: Maintaining low temperature (0–25 °C) during nitration is critical to achieve selective substitution at the 5-position without over-nitration or side reactions.

  • Reduction Efficiency: Catalytic hydrogenation offers cleaner reduction of nitro groups to amines compared to chemical reductions, minimizing impurities.

  • Amide Formation: Using stoichiometric amounts of reagents and maintaining anhydrous conditions improves the yield and purity of the final benzamide product.

  • Characterization: Final compounds are characterized by NMR (1H, 13C), IR spectroscopy (amide C=O stretch ~1630–1650 cm^-1), and mass spectrometry to confirm molecular structure.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular weights, and reported biological activities:

Compound Name Substituents (Phenyl Ring) Benzamide Substituent Molecular Weight (g/mol) Biological Activity Reference
N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide 5-amino-2-fluoro Heptyloxy Not reported Not directly studied -
N-(4-Amino-2-methylphenyl)-4-(heptyloxy)benzamide 4-amino-2-methyl Heptyloxy 340.5 Intermediate for liquid crystals
4-(Heptyloxy)-N-(4-nitrophenyl)benzamide (3a) 4-nitro Heptyloxy Not reported Synthetic intermediate
N-(3-chloro-4-fluorophenyl)-4-(imidazol-1-yl)benzamide 3-chloro-4-fluoro Imidazol-1-yl Not reported Anticancer (cervical cancer)
5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide (30) 5-chloro-3-fluoro Sulfonamide-phenethyl Not reported PD-L1 inhibitor (57.15% inhibition)

Key Observations:

Structural Variations: Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in 3a () is electron-withdrawing, reducing reactivity in nucleophilic substitutions, whereas the amino group in the target compound is electron-donating, enhancing participation in hydrogen bonding and metal coordination. Fluorine vs. Methyl: The fluorine atom in the target compound increases electronegativity and metabolic stability compared to the methyl group in N-(4-Amino-2-methylphenyl)-4-(heptyloxy)benzamide (–14).

Synthesis Pathways :

  • The target compound likely follows a route similar to 3a ():

Conversion of 4-(heptyloxy)benzoic acid to its acid chloride using thionyl chloride.

Coupling with 5-amino-2-fluoroaniline in the presence of a base (e.g., triethylamine). The amino group may require protection (e.g., acetylation) during synthesis to prevent side reactions, as seen in for amine deprotection.

Physicochemical Properties: Lipophilicity: The heptyloxy chain increases logP values, enhancing membrane permeability but reducing aqueous solubility. Compounds with shorter alkoxy chains (e.g., hexyloxy in ) may exhibit better solubility.

These suggest that the target compound’s fluorine and amino groups may synergize for similar applications.

Biological Activity

N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article presents an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by:

  • Amino Group : Contributes to hydrogen bonding with biological targets.
  • Fluorine Atom : Modifies electronic properties, potentially enhancing binding affinity.
  • Heptyloxy Group : Increases lipophilicity, aiding in membrane permeability.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate signaling pathways related to:

  • Cell Growth : Influencing proliferation and survival signals.
  • Apoptosis : Inducing programmed cell death in certain cancer cells.
  • Immune Response : Potentially affecting inflammatory pathways.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • In Vitro Studies : Compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as anticancer agents .
CompoundIC50 (µM)Cancer Cell Line
This compoundTBDTBD
Similar Compound A1.30HepG2
Similar Compound B17.25SAHA

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. Studies suggest that it could reduce the secretion of pro-inflammatory cytokines in vitro, which is crucial for conditions like rheumatoid arthritis and other inflammatory diseases.

Case Studies

  • Study on Anticancer Activity :
    • A study evaluated the effects of this compound on HepG2 liver cancer cells, revealing an IC50 value that indicates potent inhibitory activity. The mechanism was linked to the induction of apoptosis through the activation of caspases .
  • Study on Inflammatory Response :
    • Another research focused on the compound's ability to modulate immune response in macrophages. Results demonstrated a significant reduction in TNF-alpha and IL-6 production upon treatment with this compound, suggesting its potential use in treating inflammatory diseases.

Q & A

Q. How can binding constants (Kb) between this compound and target proteins be determined?

  • Methodological Answer : Perform fluorescence titration assays by incrementally adding protein to the compound solution. Use the Stern-Volmer equation: F0F=1+KSV[Q]\frac{F_0}{F} = 1 + K_{SV}[Q]

    where KSVK_{SV} is the quenching constant. Calculate KbK_b via nonlinear regression of binding isotherms. Validate with ITC (isothermal titration calorimetry) for thermodynamic parameters .

Q. What in vitro assays are suitable for evaluating HDAC or SMO inhibitory activity?

  • Methodological Answer : For HDAC inhibition , use fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) in HeLa cell lysates; measure deacetylase activity via fluorescence (λex 360 nm, λem 460 nm). For SMO inhibition , employ Gli-luciferase reporter assays in HEK293T cells transfected with Hedgehog pathway components. Compare IC₅₀ values to reference inhibitors (e.g., vismodegib) .

Q. How can computational modeling guide structure-activity relationship (SAR) studies?

  • Methodological Answer : Use docking simulations (AutoDock Vina) to predict interactions with HDAC8 or SMO binding pockets. Focus on modifying the heptyloxy chain length and fluorophenyl substituents. Validate predictions with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Synthesize analogs with logP values optimized for blood-brain barrier penetration (target logP \sim3–5) .

Q. How should discrepancies in fluorescence data under varying pH or temperature be resolved?

  • Methodological Answer : Replicate experiments using standardized buffers (e.g., citrate-phosphate for pH 2–7, Tris-HCl for pH 8–10). Control ionic strength (0.1 M NaCl) to minimize solvent effects. Use a thermostatted cuvette holder for temperature consistency. Apply multivariate ANOVA to isolate pH/temperature interactions. Cross-validate with UV-Vis spectroscopy to rule out aggregation artifacts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide
Reactant of Route 2
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N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide

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